N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Description
Properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-24(15-18-14-22-25(2)16-18)21(26)19-8-10-20(11-9-19)23-29(27,28)13-12-17-6-4-3-5-7-17/h3-14,16,23H,15H2,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGWHJYPMSMRTP-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : Introduction of oxygen-containing functional groups.
- Reduction : Modification of the compound's oxidation state.
- Substitution Reactions : Replacement of functional groups to create derivatives.
Biology
In biological research, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is studied for its potential biological activities , including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with receptors, influencing cellular signaling pathways.
Medicine
The therapeutic potential of this compound is being investigated for various diseases. Notable areas of research include:
- Anticancer Activity : Studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.
- Anti-inflammatory Properties : The sulfonamide moiety may contribute to reducing inflammation through inhibition of pro-inflammatory pathways.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its versatile chemical properties. It can be employed in:
- Polymer Chemistry : As an additive or modifier in polymer formulations.
- Pharmaceutical Manufacturing : In the synthesis of active pharmaceutical ingredients (APIs).
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxicity, suggesting further development for therapeutic use in oncology.
Case Study 2: Enzyme Inhibition
Research conducted at a leading university focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit the activity of certain kinases involved in cancer progression, highlighting its potential as a targeted therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
Thermodynamic and Pharmacokinetic Profiles
- Solubility : The target compound’s benzamide core may offer better aqueous solubility than the pyrazolo-pyrimidine analogue’s hydrophobic chromen system .
- Metabolic Stability: The (E)-styryl group’s conjugation reduces oxidative metabolism risks compared to non-conjugated alkenes in analogues like 1,4-diazepane derivatives .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example:
- Step 1 : Reacting 4-(chloromethyl)-N-(substituted-phenyl)benzamide derivatives with potassium carbonate (K₂CO₃) under reflux in acetonitrile to facilitate nucleophilic substitution .
- Step 2 : Monitoring reaction completion via thin-layer chromatography (TLC) and isolating precipitates by filtration .
- Step 3 : Final coupling of intermediates (e.g., sulfonamide-containing moieties) using electrophiles under controlled conditions .
Key parameters include solvent choice (e.g., acetonitrile for solubility), catalyst (K₂CO₃), and reflux duration (4–5 hours) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the benzamide core and sulfonamide group .
- High-Performance Liquid Chromatography (HPLC) : To verify purity (>95%) and monitor reaction intermediates .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., 592.13 g/mol for analogous compounds) .
- Fluorometric Analysis : To assess fluorescence properties, particularly if the compound has aromatic or conjugated systems .
Q. How can researchers assess the compound’s solubility and stability in different solvents?
- Solvent Screening : Test polar (e.g., DMF, acetonitrile) and non-polar solvents (e.g., dichloromethane) under reflux conditions .
- Stability Studies : Use accelerated degradation experiments (e.g., exposure to heat, light, or varying pH) with HPLC monitoring .
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition thresholds .
Advanced Research Questions
Q. How can computational methods improve the design and optimization of this compound’s synthesis?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Reaction Path Search Algorithms : Use tools like the ICReDD framework to integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., temperature, solvent) .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvent effects) to predict successful synthetic routes .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
- Design of Experiments (DoE) : Apply factorial designs to systematically vary parameters (e.g., temperature, catalyst loading) and identify interactions affecting yield .
- Byproduct Analysis : Use LC-MS or GC-MS to trace impurities and revise reaction mechanisms (e.g., competing side reactions at the sulfonamide group) .
- Kinetic Modeling : Develop rate equations to explain deviations from expected outcomes, such as solvent-dependent reactivity .
Q. How does the sulfonamide group influence the compound’s bioactivity and interaction with biological targets?
- Molecular Docking : Simulate binding interactions with enzymes (e.g., Alzheimer’s-related acetylcholinesterase) to predict inhibitory activity .
- Structure-Activity Relationship (SAR) : Modify the sulfonamide or benzamide moieties and test activity changes in enzyme inhibition assays .
- Metabolic Stability Assays : Evaluate the trifluoromethyl group’s role in enhancing lipophilicity and resistance to oxidative degradation .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line NMR) to ensure consistency during scale-up .
- Catalyst Optimization : Replace homogeneous catalysts (e.g., K₂CO₃) with heterogeneous alternatives for easier separation .
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize reactor geometry and prevent localized concentration gradients .
Q. How can researchers validate the compound’s therapeutic potential in preclinical models?
- In Vitro Toxicity Screening : Use cell viability assays (e.g., MTT) to establish safety profiles .
- Pharmacokinetic Studies : Measure bioavailability and half-life in animal models, focusing on the sulfonamide’s metabolic stability .
- Target Engagement Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to confirm binding to intended biological targets .
Methodological Notes
- Evidence-Based Prioritization : Focus on peer-reviewed synthesis protocols (e.g., reflux conditions in acetonitrile ) over commercial sources.
- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling (e.g., ICReDD’s reaction design framework ) for efficient optimization.
- Data Transparency : Publish raw spectroscopic data and reaction logs to address reproducibility challenges in complex multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
